2-Bromo-4-methylbiphenyl

Sonogashira-Hagihara coupling Polyaromatic amine synthesis Ortho-substitution effect

Research bottleneck: Variable cross-coupling yields due to steric/electronic mismatch in biphenyl halides. 2-Bromo-4-methylbiphenyl (CAS 29180-98-1) solves this with a defined ortho-bromo (steric modulation) and para-methyl (electronic tuning) pattern. • **Performance**: Enhances Sonogashira-Hagihara coupling rates vs. unsubstituted analogs; favors selective mono-arylation in Suzuki-Miyaura. • **Application**: Precursor for polyaromatic amines, phenanthrene frameworks, and hybrid-arylcyclophosphorus ligands. • **Supply**: BenchChem provides verified material with batch-specific analytical data.

Molecular Formula C13H11B
Molecular Weight 247.13 g/mol
CAS No. 29180-98-1
Cat. No. B3035047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-methylbiphenyl
CAS29180-98-1
Molecular FormulaC13H11B
Molecular Weight247.13 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=CC=CC=C2)Br
InChIInChI=1S/C13H11Br/c1-10-7-8-12(13(14)9-10)11-5-3-2-4-6-11/h2-9H,1H3
InChIKeyXDYCDJHYKHJOQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-methylbiphenyl: Ortho-Bromo, Para-Methyl Building Block


2-Bromo-4-methylbiphenyl (CAS 29180-98-1, C13H11Br, MW 247.13) is a halogenated biphenyl derivative characterized by a bromine substituent at the ortho (2-) position and a methyl group at the para (4-) position relative to the biphenyl linkage. Its predicted boiling point is 311.7±11.0 °C and predicted density is 1.320±0.06 g/cm³ . The compound serves as a versatile aryl halide intermediate in cross-coupling reactions, enabling the construction of more complex polyaromatic structures .

2-Bromo-4-methylbiphenyl: Why Generic Analogs Fall Short


The substitution pattern of 2-bromo-4-methylbiphenyl dictates its unique reactivity profile. The ortho-bromine creates steric hindrance that modulates cross-coupling rates and selectivity, while the para-methyl group influences the electron density of the ring [1]. Replacing it with an unsubstituted 2-bromobiphenyl (lacking the methyl directing/activating group) or with a 4-bromo-4'-methylbiphenyl (with the halogen at a different position) will alter both the steric environment and electronic properties, potentially leading to different reaction yields, regioisomeric products, or complete failure of the intended transformation . The specific arrangement of bromine and methyl groups in this isomer is essential for achieving the desired structural and electronic properties in downstream compounds, as demonstrated in the synthesis of polyaromatic amines and hybrid-arylcyclophosphorus ligand precursors .

2-Bromo-4-methylbiphenyl: Comparative Reactivity Evidence


Enhanced Sonogashira Coupling by Methyl Substitution

Methyl-substituted 2-bromobiphenyls, including 2-bromo-4-methylbiphenyl, exhibited significantly faster reaction rates in Sonogashira–Hagihara aminoethynylation compared to unsubstituted 2-bromobiphenyl. This difference is attributed to the electronic and steric effects of the methyl group, which facilitates the coupling step . The resulting aminoethynylated intermediates underwent halogenative Friedel–Crafts benzannulation to provide amino(halo)phenanthrenes in high yields, whereas electron-deficient substrates gave low yields .

Sonogashira-Hagihara coupling Polyaromatic amine synthesis Ortho-substitution effect

Ortho-Substitution Modulates Electron Transfer Mediation

A systematic study on a range of biphenyls with increasing ortho-substitution demonstrated that the formal reduction potential (Ef⁰) is directly influenced by the steric and electronic nature of the ortho-substituent [1]. While specific data for 2-bromo-4-methylbiphenyl is not individually reported, the study establishes a clear class-level correlation: ortho-brominated biphenyls exhibit distinct electrochemical behavior compared to unsubstituted or para-substituted analogs, affecting their ability to mediate electron transfer from lithium metal [1].

Electron transfer mediation Electrochemistry Lithium battery

Selective Suzuki-Miyaura Mono-Coupling with Ortho-Bromine

The mono/bis selectivity in Suzuki-Miyaura couplings of dihaloarenes is highly sensitive to the nature of the halogen and the substitution pattern. Studies on p-dibromobiphenyl demonstrate that selective monoarylation is achievable with bromine as the halogen, while analogous iodo-derivatives (e.g., p-diiodoterphenyl) favor bis-coupling [1]. Furthermore, the presence of an ortho-substituent, as in 2-bromo-4-methylbiphenyl, introduces steric hindrance that can further modulate reactivity and selectivity [2]. Although direct data for 2-bromo-4-methylbiphenyl is not presented, this class-level knowledge indicates that its ortho-bromine will exhibit different coupling behavior than a para-bromo isomer or an iodo analog.

Suzuki-Miyaura cross-coupling Chemoselectivity Mono- vs. bis-coupling

2-Bromo-4-methylbiphenyl: Recommended Applications


Rapid Polycyclic Amine Synthesis via Sonogashira

This compound is particularly suited for the rapid construction of amino-substituted phenanthrene frameworks and larger π-extended aromatic amines. Its methyl-substituted 2-bromobiphenyl core exhibits enhanced reactivity in the key Sonogashira–Hagihara coupling step compared to unsubstituted analogs, enabling higher throughput in the modular synthesis of polyaromatic materials with tunable optical properties .

Controlled Mono-Functionalization in Oligoarene Synthesis

In the synthesis of unsymmetrical oligo-p-phenylenes or terphenyl derivatives via Suzuki-Miyaura coupling, the ortho-bromo group of 2-bromo-4-methylbiphenyl provides a sterically encumbered yet reactive site. This is predicted to favor selective mono-arylation, minimizing side reactions and simplifying purification of advanced intermediates intended for further elaboration into organic electronic materials .

Electrochemical Study of Ortho-Substituted Biphenyl Mediators

For research into lithium-mediated electron transfer, this compound serves as a well-defined model system. The systematic variation of ortho-substitution in biphenyls has been shown to directly modulate reduction potentials. 2-Bromo-4-methylbiphenyl, with its specific ortho-bromo and para-methyl combination, offers a distinct electronic and steric profile for investigating structure-activity relationships in electron transfer mediation .

Precursor for Hybrid-Arylcyclophosphorus Ligands

This compound has been specifically identified as a substrate in palladium-catalyzed relay C–H functionalization reactions to construct novel hybrid-arylcyclophosphorus ligand precursors. The reaction demonstrates good functional group tolerance and provides an effective strategy for accessing these structurally unique ligands, which are of interest in catalysis and materials science .

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